2(3H)-Benzothiazolone,6-(1-oxobutyl)-(9CI)
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Overview
Description
2(3H)-Benzothiazolone,6-(1-oxobutyl)-(9CI) is an organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by a butyryl group attached to the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzothiazolone,6-(1-oxobutyl)-(9CI) typically involves the acylation of benzothiazole. One common method is the Friedel-Crafts acylation reaction, where benzothiazole is reacted with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of 2(3H)-Benzothiazolone,6-(1-oxobutyl)-(9CI) may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Types of Reactions:
Oxidation: 2(3H)-Benzothiazolone,6-(1-oxobutyl)-(9CI) can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can yield the corresponding thioether or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and amines.
Substitution: Halogenated or nitro-substituted benzothiazoles.
Scientific Research Applications
2(3H)-Benzothiazolone,6-(1-oxobutyl)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2(3H)-Benzothiazolone,6-(1-oxobutyl)-(9CI) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
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Properties
CAS No. |
133044-37-8 |
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Molecular Formula |
C11H11NO2S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
6-butanoyl-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C11H11NO2S/c1-2-3-9(13)7-4-5-8-10(6-7)15-11(14)12-8/h4-6H,2-3H2,1H3,(H,12,14) |
InChI Key |
RJEMKWUVHPKVQI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=CC2=C(C=C1)NC(=O)S2 |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1)NC(=O)S2 |
Synonyms |
2(3H)-Benzothiazolone,6-(1-oxobutyl)-(9CI) |
Origin of Product |
United States |
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